3-Methyl-6-hepten-1-ol
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Overview
Description
3-Methyl-6-hepten-1-ol is an organic compound with the molecular formula C8H16O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain. This compound is known for its pleasant fruity aroma and is used in various applications, including the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-6-hepten-1-ol can be synthesized through several methods. One common synthetic route involves the reduction or catalytic hydrogenation of methylheptenone . Another method includes the conversion of geranonitrile by boiling it with alcoholic potassium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These methods ensure high yields and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-hepten-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 3-methyl-6-hepten-1-al or 3-methyl-6-hepten-1-one.
Reduction: Formation of 3-methylheptan-1-ol.
Substitution: Formation of 3-methyl-6-hepten-1-chloride.
Scientific Research Applications
3-Methyl-6-hepten-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the fragrance industry for its pleasant aroma and as a flavoring agent in food products
Mechanism of Action
The mechanism of action of 3-Methyl-6-hepten-1-ol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can affect enzymatic activities and cellular pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-5-hepten-2-ol
- 3-Methyl-1-hepten-3-ol
- 6-Methylheptan-1-ol
Uniqueness
3-Methyl-6-hepten-1-ol is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its pleasant aroma and versatility in chemical reactions make it valuable in various applications compared to its similar counterparts .
Properties
CAS No. |
4048-32-2 |
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Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
3-methylhept-6-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-3-4-5-8(2)6-7-9/h3,8-9H,1,4-7H2,2H3 |
InChI Key |
YENBGXRPXGPABV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)CCO |
Origin of Product |
United States |
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